N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)cyclohexanecarboxamide
説明
N-(3-{3-Methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)cyclohexanecarboxamide is a synthetic small molecule featuring a bicyclic imidazo[2,1-b][1,3]thiazole core substituted with a methyl group at the 3-position and a phenyl ring at the 6-position. The phenyl ring is further modified with a cyclohexanecarboxamide moiety. This structural architecture places it within a broader class of imidazothiazole derivatives, which are known for diverse biological activities, including antiviral, anticancer, and metabolic modulation .
特性
IUPAC Name |
N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-13-12-24-19-21-17(11-22(13)19)15-8-5-9-16(10-15)20-18(23)14-6-3-2-4-7-14/h5,8-12,14H,2-4,6-7H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZXIMQJKFSOAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)cyclohexanecarboxamide typically involves multi-step organic reactions. The starting materials often include 3-methylimidazo[2,1-b][1,3]thiazole and a phenyl derivative. The key steps in the synthesis may involve:
Formation of the imidazo-thiazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the phenyl group: This step may involve substitution reactions where the phenyl group is introduced to the imidazo-thiazole ring.
Formation of the cyclohexanecarboxamide moiety: This can be done through amide bond formation reactions, often using reagents like carbodiimides or coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:
Scaling up the reaction conditions: Ensuring that the reactions can be performed on a larger scale without compromising the efficiency.
Purification techniques: Utilizing methods such as recrystallization, chromatography, or distillation to purify the final product.
化学反応の分析
Types of Reactions
N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May lead to the formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: May result in the formation of reduced derivatives with fewer double bonds or oxygen atoms.
Substitution: Can produce various substituted derivatives depending on the nature of the substituent introduced.
科学的研究の応用
N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)cyclohexanecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes or receptors: Modulating their activity and leading to various biological effects.
Interfere with cellular processes: Such as DNA replication, protein synthesis, or cell signaling pathways.
Induce cellular responses: Leading to effects like apoptosis, cell cycle arrest, or immune modulation.
類似化合物との比較
Comparison with Similar Compounds
Structural and Functional Analogues
The following table highlights key structural and functional differences between the target compound and its analogs:
Mechanistic and Pharmacological Comparisons
- SRT1720: Acts as a potent SIRT1 agonist via allosteric activation, enhancing deacetylation of substrates like PGC-1α. This promotes mitochondrial biogenesis and rescues mitochondrial function post-oxidative injury . Its quinoxaline-carboxamide group and piperazine substitution are critical for SIRT1 binding .
- Target Compound: The absence of a quinoxaline moiety and the presence of a cyclohexanecarboxamide group suggest divergent targets. The methyl group on the imidazothiazole may enhance metabolic stability compared to SRT1720’s piperazine substituent, which could influence solubility and bioavailability .
- Coumarin-Imidazothiazole Hybrids : These derivatives (e.g., ) inhibit Parvovirus B19 replication, highlighting the imidazothiazole core’s versatility in antiviral applications. The target compound’s phenyl-carboxamide group may similarly engage viral enzymes or host factors .
生物活性
N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)cyclohexanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology and antimicrobial research. This article provides a detailed overview of its biological activity based on recent studies and findings.
Chemical Structure
The compound features a complex structure that includes a cyclohexanecarboxamide moiety and an imidazo-thiazole derivative. The molecular formula is , with a molecular weight of 298.4 g/mol. The presence of the thiazole and imidazole rings suggests potential for various biological interactions.
Anticancer Activity
Recent studies have demonstrated that compounds similar to N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)cyclohexanecarboxamide exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds derived from imidazo-thiazole structures have shown potent cytotoxic effects against various cancer cell lines, including human cervix carcinoma (HeLa) and murine leukemia (L1210). The IC50 values for these compounds often fall within the submicromolar range, indicating strong antiproliferative activity .
- Mechanism of Action : The anticancer activity is believed to be mediated through the inhibition of key cellular pathways involved in proliferation and survival. For example, some derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), crucial for cell cycle regulation .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- Fungal Inhibition : In studies evaluating antifungal activity, derivatives similar to N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)cyclohexanecarboxamide have demonstrated effectiveness against Candida albicans with MIC values comparable to established antifungal agents like ketoconazole .
- Bacterial Resistance : The thiazole moiety has been linked to enhanced activity against resistant strains of bacteria, suggesting potential applications in treating infections caused by multidrug-resistant organisms .
Study 1: Anticancer Activity
A study focused on a series of thiazole derivatives found that one compound exhibited an IC50 value of 1.2 nM against the transforming growth factor-beta type I receptor (ALK5), highlighting its potential as a targeted therapy in cancer treatment .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 1 | HeLa | 10 |
| 2 | L1210 | 5 |
| 3 | CEM | 1.2 |
Study 2: Antifungal Efficacy
Another investigation assessed the antifungal properties of several thiazole derivatives. Compounds 2d and 2e were particularly notable for their low MIC values against C. parapsilosis, demonstrating effective inhibition of ergosterol synthesis—a critical component for fungal cell membrane integrity.
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 2d | 1.23 | C. parapsilosis |
| 2e | 0.95 | C. albicans |
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
